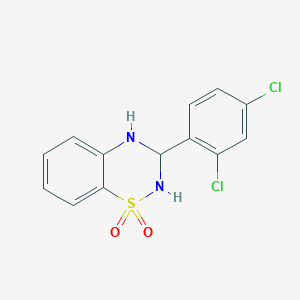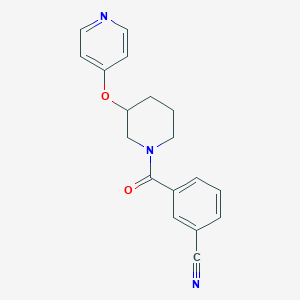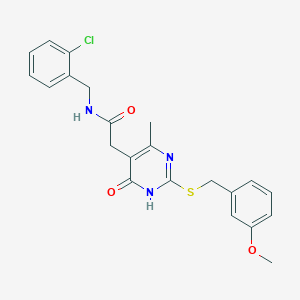
3-(2,4-dichlorophenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that likely contains a benzothiadiazine backbone . Benzothiadiazines are a class of heterocyclic compounds that are part of many pharmaceutical drugs .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through condensation reactions . For instance, a related compound was synthesized by the condensation of cyanuric chloride with aniline .Molecular Structure Analysis
The molecular structure of similar compounds often involves a detailed analysis using various spectroscopic techniques . The data obtained from these techniques is often compared with theoretical results achieved using high-level density functional theory (DFT) method .Chemical Reactions Analysis
The chemical reactions of similar compounds often involve C–H activation, which is recognized as an efficient approach for increasing the complexity and diversity of heterocyclic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds are often analyzed using various techniques, including spectroscopy . The stability, nature of bonding, and reactivity of the compound can be evaluated at the DFT/B3LYP/6-31 + (d) level of theory .Applications De Recherche Scientifique
Medicinal Chemistry
This compound has been studied in the field of medicinal chemistry . It is part of a class of compounds known as aminopyrazoles, which are advantageous frameworks able to provide useful ligands for receptors or enzymes, such as p38MAPK, and different kinases, COX and others . These compounds have shown potential in various therapeutic areas, particularly in the development of anticancer and anti-inflammatory drugs .
Antibacterial Activity
Some compounds similar to “3-(2,4-dichlorophenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1-dione” have been screened for antibacterial activity . These studies are crucial in the development of new antibacterial compounds, which is a pressing need worldwide .
Antifungal Activity
In addition to antibacterial properties, some of these compounds have also been tested for antifungal activity . This dual action (anticancer and antibacterial) suggests potential applications in the treatment of various diseases .
Environmental Impact and Toxicity
Compounds structurally related to “3-(2,4-dichlorophenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1-dione”, such as chlorophenols, have been studied for their environmental and health impacts. These compounds exhibit moderate toxicity to both mammalian and aquatic life.
Sorption and Degradation
Research on the sorption behaviors of similar herbicides provides insight into their environmental mobility and persistence. Understanding these factors is crucial for assessing the environmental risk posed by such chemicals.
Potential for Drug Development
The structural complexity and diverse biological activities of compounds structurally related to “3-(2,4-dichlorophenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1-dione” underscore their potential in drug development. For instance, research on mu-opioid receptor agonists highlights the therapeutic potential of structurally complex amines in creating drugs with reduced adverse effects.
Orientations Futures
Future research could focus on further exploring the synthesis, characterization, and potential applications of this compound. This could involve developing new synthetic methods, conducting detailed structure-activity relationship studies, and investigating the compound’s potential biological activities .
Mécanisme D'action
Target of Action
The primary targets of this compound are proteins involved in the evolutionary cycle of Trypanosoma cruzi , a parasite responsible for Trypanosomiasis . These proteins include Cruzain , Trypanothione reductase , TcGAPDH , and CYP51 .
Mode of Action
The compound interacts with its targets primarily through hydrogen bonding and hydrophobic interactions . For instance, it forms three hydrophobic interactions with residues Ile-13 C, Thr-197 C, and Tyr-339 C, and six hydrogen bonds involving residues Ser-165 C, Thr-167 C, Ser-224 C, Thr-226 C, and Ser-247 C .
Biochemical Pathways
The compound affects the biochemical pathways associated with the life cycle of T. cruzi . By interacting with key proteins, it disrupts the normal functioning of the parasite, leading to its death .
Pharmacokinetics
The compound’s pharmacokinetics suggest an alignment between permeability and hepatic clearance . It presents low metabolic stability . The compound can form reactive metabolites from N-conjugation and C=C epoxidation, indicating a controlled oral dose .
Result of Action
The compound’s action results in the inhibition of parasite proliferation . In vitro tests showed that the compound’s LC50 was similar to that of the reference drug, evidencing its effectiveness against Trypomastigotes .
Propriétés
IUPAC Name |
3-(2,4-dichlorophenyl)-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine 1,1-dioxide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2O2S/c14-8-5-6-9(10(15)7-8)13-16-11-3-1-2-4-12(11)20(18,19)17-13/h1-7,13,16-17H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSSUQBUASGCDFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(NS2(=O)=O)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-dichlorophenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-bromophenyl)-2-({5-[(3,4-dimethoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide](/img/no-structure.png)


![N-(4-chlorophenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2943669.png)


![9-(5-Phenyl-1,3,4-oxadiazol-2-yl)-1,11-diazatetracyclo[8.7.0.0^{2,7}.0^{12,17}]heptadeca-2,4,6,8,10,12(17),13,15-octaene](/img/structure/B2943673.png)
![2-Thiophen-3-yl-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]ethanone](/img/structure/B2943675.png)

![(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone](/img/structure/B2943679.png)
![4-cyano-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2943681.png)
![2-(naphthalen-1-yl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2943682.png)
